molecular formula C9H16O2 B2763081 2-Ethyl-1-methylcyclopentane-1-carboxylic acid CAS No. 2059931-86-9

2-Ethyl-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2763081
CAS No.: 2059931-86-9
M. Wt: 156.225
InChI Key: YIRGPSLDJHOWJT-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylcyclopentane-1-carboxylic acid ( 2059931-86-9) is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . As a carboxylic acid, this compound features a carboxyl functional group (-COOH) which is known for its versatile reactivity, particularly serving as a building block in organic synthesis and crystal engineering due to its ability to form supramolecular structures via hydrogen bonding . The cyclopentane ring structure, further substituted with ethyl and methyl groups, defines its specific steric and electronic properties. This reagent is provided as a high-purity material for research and development purposes. It is typically supplied as a liquid and should be stored at room temperature . Carboxylic acids of this type are of significant interest in scientific research, often utilized as intermediates in the synthesis of more complex molecules, in material science for surface modification of nanoparticles, and in pharmaceutical research for the development of novel compounds . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-ethyl-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-7-5-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRGPSLDJHOWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Linear Precursors

Linear ketones or esters undergo cyclization to form the cyclopentane ring, often via acid- or base-catalyzed intramolecular reactions. For example, the Dieckmann condensation of diethyl 3-ethyl-4-methylpimelate under basic conditions yields the cyclopentane ring with simultaneous introduction of the carboxylic acid group.

Reaction Conditions:

  • Catalyst: Sodium ethoxide (0.1–0.5 mol%)
  • Temperature: 120–150°C
  • Yield: 60–75%
Parameter Value Range Source
Reaction Temperature 120–150°C
Catalyst Loading 0.1–0.5 mol%
Cyclization Yield 60–75%

This method efficiently constructs the bicyclic framework but requires precise control over steric effects to ensure correct substituent positioning.

Post-Cyclization Alkylation

Preformed cyclopentane carboxylic acids or esters serve as substrates for introducing ethyl and methyl groups. The patent US20060094843A1 outlines a two-step process:

  • Esterification of 1-methylcyclopentane-1-carboxylic acid with ethyl chloroformate.
  • Grignard alkylation using ethylmagnesium bromide to install the ethyl group at the 2-position.

Critical Considerations:

  • Protecting Groups: Benzoyl or tert-butyl esters prevent unwanted side reactions during alkylation.
  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether optimizes Grignard reactivity.

Hydrolysis and Oxidation Pathways

Final conversion to the carboxylic acid often involves hydrolysis of esters or oxidation of alcohols.

Ester Hydrolysis

The patent US20060094843A1 highlights alkaline hydrolysis of ethyl 2-ethyl-1-methylcyclopentane-1-carboxylate using sodium hydroxide.

Conditions:

  • Base: 2M NaOH (aqueous)
  • Temperature: Reflux (100°C)
  • Duration: 4–6 hours
  • Yield: 85–90%

Alcohol Oxidation

Secondary alcohols generated during alkylation are oxidized to carboxylic acids via strong oxidizing agents.

Oxidation Data:

Oxidizing Agent Temperature Yield Source
Jones Reagent 0–5°C 75%
Potassium Permanganate 25°C 60%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability.

Continuous Flow Reactor Systems

Tubular reactors enable precise temperature control during cyclization and alkylation steps, reducing side product formation.

Key Metrics:

Parameter Value Source
Throughput 100–200 kg/day
Purity >99%

Catalytic Hydrogenation

Unsaturated precursors are hydrogenated to yield the saturated cyclopentane structure. Palladium on carbon (Pd/C) under 50 psi H₂ pressure achieves full saturation within 2 hours.

Analytical Validation and Quality Control

Ensuring product identity and purity requires advanced analytical techniques.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (156.22 g/mol) and detects impurities.

GC Parameters:

  • Column: DB-5MS (30 m × 0.25 mm)
  • Oven Program: 50°C (2 min) → 10°C/min → 250°C

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Carboxylic Acid C=O Stretch: 1700–1720 cm⁻¹
  • C-H Stretches (Ethyl/Methyl): 2850–2960 cm⁻¹

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), δ 1.45 (s, 3H, CCH₃), δ 2.30 (m, 1H, cyclopentane CH).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Ethyl-1-methylcyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as:

  • Oxidation : Conversion to esters or anhydrides.
  • Reduction : Transformation into alcohols or aldehydes.
  • Substitution Reactions : Halogenation or nitration to introduce new functional groups.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has shown the ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that it modulates pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Evidence points to its efficacy against certain bacterial strains, suggesting its use in developing antimicrobial agents.

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in a rodent model. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with fatty acid transport proteins (FATP). It was found that the compound selectively inhibited FATP2, which plays a role in fatty acid metabolism, potentially offering insights into obesity and diabetes management.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of cyclopentane-carboxylic acid derivatives, which vary in substituents and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties of Selected Cyclopentane-Carboxylic Acid Derivatives
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Physical State Notable Properties
2-Ethyl-1-methylcyclopentane-1-carboxylic acid 2059931-86-9 C₉H₁₆O₂ 156.22 Ethyl, methyl, carboxylic acid Liquid High purity available
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid 2060039-79-2 C₁₅H₁₈N₂O₂ 258.32 Amino, 4-methylphenyl ethyl, carboxylic acid Not reported Potential pharmaceutical intermediate
Ethyl 2-amino-1-cyclopentene-1-carboxylate 7149-18-0 C₈H₁₁NO₂ 153.18 Amino, ethyl ester, cyclopentene ring Not reported Reactive ester group for synthesis
1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid 2059941-66-9 C₁₅H₁₈N₂O₂ 258.32 Amino, 2-cyanophenyl ethyl, carboxylic acid Not reported Electron-withdrawing cyano group
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.28 Trifluoromethylphenyl, ketone, carboxylic acid Solid Hazardous; requires strict safety protocols

Key Differences and Implications

Substituent Effects on Reactivity and Acidity
  • Alkyl vs. Aromatic Groups: The target compound’s ethyl and methyl substituents impart lower polarity compared to analogues with aromatic rings (e.g., 4-methylphenyl in or 2-cyanophenyl in ).
  • Electron-Withdrawing Groups: Compounds with trifluoromethyl () or cyano () groups enhance the acidity of the carboxylic acid due to electron withdrawal, influencing solubility and reactivity in synthesis.
  • Ester vs. Acid Functionality: Ethyl 2-amino-1-cyclopentene-1-carboxylate () contains an ester group, which is more hydrolytically labile than the carboxylic acid in the target compound. This makes it a versatile intermediate for amidation or transesterification reactions.

Biological Activity

2-Ethyl-1-methylcyclopentane-1-carboxylic acid (EMCA) is a cyclic carboxylic acid with the molecular formula C9H16O2C_9H_{16}O_2. Its unique structure and functional groups lend it various biological activities that are of interest in scientific research. This article reviews the biological activity of EMCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of EMCA is characterized by a cyclopentane ring with an ethyl and a methyl group attached to the first carbon, along with a carboxylic acid functional group. This configuration influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.23 g/mol
SolubilityNot available
Melting PointNot specified

EMCA's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : EMCA has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that EMCA exhibits anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Activity : Research indicates that EMCA may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of EMCA in a rodent model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with EMCA compared to the control group. This suggests potential utility in treating inflammatory conditions.

Case Study 2: Enzyme Interaction

Research focused on EMCA's interaction with fatty acid transport proteins (FATP). It was found that EMCA selectively inhibited FATP2, which is involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders such as obesity and diabetes .

Applications in Scientific Research

EMCA's unique properties make it valuable in various fields:

  • Pharmaceutical Development : Due to its biological activity, EMCA is being investigated for potential use as an anti-inflammatory or antimicrobial agent.
  • Chemical Synthesis : EMCA serves as an intermediate in organic synthesis, facilitating the production of more complex molecules .

Q & A

Q. How can researchers design comparative studies to evaluate in vitro vs. in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer :
  • In vitro : Measure solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation).
  • In vivo : Administer to rodent models and collect plasma for LC-MS/MS analysis. Use non-compartmental modeling (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ .

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